molecular formula C24H19N5O3S B2587808 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 886941-35-1

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No. B2587808
CAS RN: 886941-35-1
M. Wt: 457.51
InChI Key: JRYQRBPWQRVIFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several heterocyclic moieties, such as furan, pyrrole, and 1,2,4-triazole . These structures are often found in various biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .


Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions between the various heterocyclic moieties. For example, the 1,2,4-triazole ring could potentially form hydrogen bonds with other parts of the molecule .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as electrophilic substitution reactions . The product was subjected to reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Scientific Research Applications

Anti-exudative Activity

One significant application of related compounds in scientific research is the synthesis and evaluation of anti-exudative activity. Derivatives of 1,2,4-triazole, which share a structural motif with the compound , have demonstrated considerable synthetic and pharmacological potential. A study highlighted the synthesis of new derivatives that were tested for anti-exudative properties, with several compounds outperforming the reference drug diclofenac sodium in formalin-induced edema models. This research underlines the potential of such compounds in developing more effective and less toxic therapeutic agents for treating inflammation-related conditions (Chalenko et al., 2019).

Antimicrobial and Antituberculosis Activity

Another crucial application is in the development of antimicrobial and antituberculosis agents. Research into the structural elucidation and screening of derivatives has revealed their potent antibacterial, antifungal, and anti-tubercular activities. This study underscores the compound's utility in addressing the global challenge of antibiotic resistance and the need for new therapeutic options (MahyavanshiJyotindra et al., 2011).

Anticancer Activity

The search for novel anticancer agents has also benefited from research on this compound and its derivatives. A study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrated significant cytotoxic effects against leukemia cell lines. These findings present a promising avenue for developing new anticancer therapies, highlighting the compound's potential in cancer research (Horishny et al., 2021).

Glutaminase Inhibitors for Cancer Treatment

Research into the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors has unveiled potential applications in cancer treatment. These inhibitors target the metabolic pathways of cancer cells, offering a novel approach to therapy. One study reported on analogs that retained potency with improved solubility, suggesting their usefulness in inhibiting the growth of cancer cells both in vitro and in vivo (Shukla et al., 2012).

Synthesis and Chemical Properties Exploration

The compound and its derivatives have played a pivotal role in the exploration of new synthetic routes and the study of chemical properties. Research into the metal-free synthesis of polysubstituted pyrroles in aqueous media, using surfactants, exemplifies the compound's utility in green chemistry and the development of more environmentally friendly synthetic methodologies (Kumar et al., 2017).

Future Directions

Given the biological activity of many heterocyclic compounds, it could be worthwhile to investigate the potential applications of this compound in medicinal chemistry . Further studies could also explore its synthesis, properties, and mechanism of action.

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S/c30-22(25-18-10-12-20(13-11-18)32-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-31-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYQRBPWQRVIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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